Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate

Pharmaceutical Analytical Method Validation Dabrafenib Quality Control Impurity Profiling

This compound is the regulatory-compliant Dabrafenib Impurity 16 reference standard, essential for HPLC/UPLC method validation and ANDA/DMF submissions. Unlike generic sulfonamide esters, its precise 2,6-difluoro substitution on the phenyl ring paired with the 2-fluoro benzoate motif is mandatory for recreating the Dabrafenib pharmacophore. Supplied as a solid, crystalline intermediate (mp 160-165°C) with full characterization data (NMR, MSDS, HPLC, COA), it eliminates low-yielding late-stage functionalization. Certified purity ≥97% ensures accurate quantification per ICH Q3A. Choose this fully traceable standard to mitigate regulatory risk and streamline your API batch release testing.

Molecular Formula C14H10F3NO4S
Molecular Weight 345.30
CAS No. 1195768-19-4
Cat. No. B3026957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate
CAS1195768-19-4
Molecular FormulaC14H10F3NO4S
Molecular Weight345.30
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)F
InChIInChI=1S/C14H10F3NO4S/c1-22-14(19)8-4-2-7-11(12(8)17)18-23(20,21)13-9(15)5-3-6-10(13)16/h2-7,18H,1H3
InChIKeyCOSCWKICERLCEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate Key Specifications for Pharmaceutical Procurement


Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate (CAS 1195768-19-4), a fluorinated aromatic sulfonamide ester (C14H10F3NO4S, MW: 345.30 g/mol) [1], is a critical building block in the synthesis of the BRAF kinase inhibitor Dabrafenib . Chemically, it is a methyl benzoate bearing a 2,6-difluorobenzenesulfonamide group at the 3-position and a fluorine atom at the 2-position [1]. This compound is also designated as Dabrafenib Impurity 16, serving as a fully characterized, regulatory-compliant reference standard essential for analytical method validation and quality control in drug development [2].

Procurement Risk: Why Generic Sulfonamide Esters Cannot Replace Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate


Simply substituting this compound with an unspecific sulfonamide benzoate ester is highly risky for pharmaceutical applications. The precise substitution pattern—the 2,6-difluoro motif on the phenyl ring paired with the 2-fluoro substituent on the benzoate—is essential for recreating the pharmacophore of Dabrafenib. For instance, a key structural analog, Dabrafenib Impurity 27, which bears only a single fluorine atom on the phenyl sulfonamide ring, provides a different control profile in analytical methods [1]. Moreover, in a GMP environment, only a fully characterized and certified reference material like Dabrafenib Impurity 16 is acceptable for regulatory submissions. Thus, any generic or proximal analog would fail the stringent identification, purity, and traceability requirements [2].

Quantitative Differentiation Evidence for Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate Selection


Certified Regulatory Reference Standard (Dabrafenib Impurity 16) vs. Generic Sulfonamide Esters

Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate is the sole compound officially catalogued as Dabrafenib Impurity 16. It is a fully characterized reference standard compliant with regulatory guidelines and is explicitly applicable for analytical method development (AMV), QC applications, and ANDA submissions for Dabrafenib [1]. This certification distinguishes it from structural analogs like Dabrafenib Impurity 27 (Methyl 2-fluoro-3-((2-fluorophenyl)sulfonamido)benzoate), which serves a different, non-interchangeable role in impurity profiling [2].

Pharmaceutical Analytical Method Validation Dabrafenib Quality Control Impurity Profiling

Lipophilicity Profile: XLogP3 Comparison with Dabrafenib Intermediate 2 (Precursor)

The target sulfonamide intermediate exhibits a computed partition coefficient (XLogP3) of 2.6 [1], a significant increase compared to the XLogP3 of 1.1 for Methyl 3-amino-2-fluorobenzoate (CAS 1195768-18-3), the immediate aniline precursor used in the synthesis [2]. This 2.4-fold increase in lipophilicity substantially alters solubility, phase transfer, and chromatographic retention behavior [1][2].

Physicochemical Property Prediction Solubility and Extraction Optimization Dabrafenib Route Scouting

Commercial Purity Benchmark: Dabrafenib Intermediate 3 vs. Generic Offerings

Commercial suppliers of 'Dabrafenib Intermediate 3' (CAS 1195768-19-4) specify a minimum purity of ≥98% . This exceeds the 95% minimum purity specification often listed for more generic catalog entries of the same compound by other research chemical distributors . The higher specification ensures a lower burden of downstream purification for sequential GMP steps.

Pharmaceutical Intermediate Procurement GMP Starting Material Sourcing Dabrafenib Synthesis

Physical Stability and Handling: Solid Crystalline Form with Defined Melting Point

The compound is a white to off-white crystalline powder with a reported melting point of 160-165°C (with decomposition) . This contrasts sharply with its precursor, Methyl 3-amino-2-fluorobenzoate, which is a colorless to light yellow liquid at room temperature . The solid, crystalline form of the sulfonamide simplifies handling, weighing, and storage in a production environment.

Solid-State Chemistry Pharmaceutical Intermediate Storage Process Chemistry Handling

Application Scenarios for Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate in Pharmaceutical R&D and Manufacturing


GMP Method Validation and Quality Control Release Testing for Dabrafenib API

This compound is the reference standard of choice as Dabrafenib Impurity 16 for developing and validating HPLC or UPLC methods. Its certified, regulatory-compliant characterization data [1] allow analytical chemists to perform system suitability tests, specificity checks, and quantitation of this specific process-related impurity during the release of Dabrafenib API batches. The standard's well-defined single impurity specification ensures the accuracy of quantification in compliance with ICH Q3A requirements.

Route Scouting and Process Development for BRAF Inhibitor Analogs

The significant difference in lipophilicity (Δ XLogP3 = +1.5) between this sulfonamide intermediate and its aniline precursor [2] dictates solvent selection for extraction and chromatographic purification during process development. For medicinal chemists and process engineers, selecting this advanced intermediate enables the direct installation of the required 2,6-difluorobenzenesulfonamide pharmacophore, bypassing a low-yielding or challenging late-stage functionalization step.

Sourcing an Advanced Key Starting Material for Dabrafenib Synthesis

For CDMOs and generic API manufacturers, this compound serves as a more advanced and strategic starting material. Compared to the liquid aniline precursor, the solid, crystalline form of 'Dabrafenib Intermediate 3' with its ≥98% purity specification and melting point of 160-165°C simplifies inventory management, facilitates safe handling in kilo-lab settings, and provides a higher purity foundation, potentially reducing the number of in-house synthetic steps.

Toxicological and Stability Studies for Dabrafenib Regulatory Filings

To satisfy regulatory authorities, toxicological assessments and forced degradation studies require pure, well-characterized samples of each impurity. The designation of this compound as a fully characterized Dabrafenib Impurity 16 reference standard by multiple independent suppliers [1] confirms its identity and purity, making it the only appropriate material for conducting reliable toxicological qualification studies and generating stability-indicating data for the DMF.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.